molecular formula C24H22O3 B14287749 1(2H)-Naphthalenone, 3,4-dihydro-6,7-bis(phenylmethoxy)- CAS No. 119034-87-6

1(2H)-Naphthalenone, 3,4-dihydro-6,7-bis(phenylmethoxy)-

Cat. No.: B14287749
CAS No.: 119034-87-6
M. Wt: 358.4 g/mol
InChI Key: AKVBZPZIYYHNKS-UHFFFAOYSA-N
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Description

1(2H)-Naphthalenone, 3,4-dihydro-6,7-bis(phenylmethoxy)- is a synthetic organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-6,7-bis(phenylmethoxy)- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available naphthalene derivatives.

    Reaction Conditions: The naphthalene derivative undergoes a series of reactions, including alkylation, reduction, and etherification, to introduce the phenylmethoxy groups.

    Catalysts and Reagents: Common reagents include strong bases like sodium hydride, reducing agents like lithium aluminum hydride, and phenylmethanol for the etherification step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.

    Optimization of Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and purity.

    Purification Techniques: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Naphthalenone, 3,4-dihydro-6,7-bis(phenylmethoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce additional substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Catalysts: Catalysts such as palladium on carbon can facilitate hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

1(2H)-Naphthalenone, 3,4-dihydro-6,7-bis(phenylmethoxy)- has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-6,7-bis(phenylmethoxy)- involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1(2H)-Naphthalenone, 3,4-dihydro-6,7-dimethoxy-: Similar structure but with methoxy groups instead of phenylmethoxy groups.

    1(2H)-Naphthalenone, 3,4-dihydro-6,7-bis(ethoxy)-: Similar structure with ethoxy groups.

    1(2H)-Naphthalenone, 3,4-dihydro-6,7-bis(methoxy)-: Another similar compound with methoxy groups.

Uniqueness

The presence of phenylmethoxy groups in 1(2H)-Naphthalenone, 3,4-dihydro-6,7-bis(phenylmethoxy)- imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, distinguishing it from other similar compounds.

Properties

CAS No.

119034-87-6

Molecular Formula

C24H22O3

Molecular Weight

358.4 g/mol

IUPAC Name

6,7-bis(phenylmethoxy)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C24H22O3/c25-22-13-7-12-20-14-23(26-16-18-8-3-1-4-9-18)24(15-21(20)22)27-17-19-10-5-2-6-11-19/h1-6,8-11,14-15H,7,12-13,16-17H2

InChI Key

AKVBZPZIYYHNKS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2C(=O)C1)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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